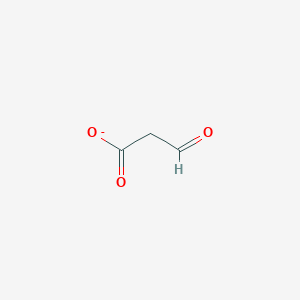

3-Oxopropanoate

描述

Malonate Semialdehyde Dehydrogenase (ALDH)

Malonate-semialdehyde dehydrogenase (ALDH) is a key enzyme in the metabolism of several compounds, including beta-alanine (B559535) and valine. umassmed.edunih.govontosight.ai It belongs to the family of oxidoreductases and is crucial for converting malonate semialdehyde into metabolites that can enter central metabolic pathways. ontosight.aiwikipedia.org There are different types of malonate-semialdehyde dehydrogenases with varying substrate specificities and reaction mechanisms.

Two main types of malonate-semialdehyde dehydrogenases are distinguished by their catalytic activity:

EC 1.2.1.15 (malonate-semialdehyde dehydrogenase) : This enzyme catalyzes the reaction: 3-oxopropanoate + NAD(P)+ + H₂O ⇌ malonate + NAD(P)H + 2 H⁺. wikipedia.org Its substrates are this compound, NAD⁺, NADP⁺, and water, and its products are malonate, NADH, NADPH, and a hydrogen ion. wikipedia.org This enzyme is involved in beta-alanine metabolism. wikipedia.org

EC 1.2.1.18 (malonate-semialdehyde dehydrogenase (acetylating)) : This enzyme, also known as malonic semialdehyde oxidative decarboxylase, catalyzes the reaction: this compound + CoA + NAD(P)⁺ ⇌ acetyl-CoA + CO₂ + NAD(P)H. wikipedia.orgtamu.edu Its substrates are this compound, coenzyme A (CoA), NAD⁺, and NADP⁺, and the products are acetyl-CoA, carbon dioxide, NADH, and NADPH. wikipedia.org This enzyme participates in the metabolism of inositol, alanine (B10760859), aspartate, beta-alanine, and propanoate. wikipedia.org

Some malonate-semialdehyde dehydrogenases can also act on methylmalonate semialdehyde, converting it to propionyl-CoA. uniprot.orguniprot.orgcathdb.info For instance, the enzyme from Shouchella clausii and Geobacillus sp. GHH01 can oxidize both malonate semialdehyde and methylmalonate semialdehyde to acetyl-CoA and propanoyl-CoA, respectively. uniprot.orguniprot.org While some of these enzymes show high specificity for their primary substrate, others have a broader substrate range. researchgate.net

| Enzyme Commission (EC) Number | Systematic Name | Reaction | Key Substrates | Key Products | Metabolic Pathways |

|---|---|---|---|---|---|

| EC 1.2.1.15 | This compound:NAD(P)+ oxidoreductase | This compound + NAD(P)+ + H₂O ⇌ malonate + NAD(P)H + 2 H⁺ wikipedia.org | This compound, NAD(P)+, H₂O wikipedia.org | Malonate, NAD(P)H wikipedia.org | Beta-alanine metabolism wikipedia.org |

| EC 1.2.1.18 | This compound:NAD(P)+ oxidoreductase (decarboxylating, CoA-acetylating) wikipedia.org | This compound + CoA + NAD(P)⁺ ⇌ acetyl-CoA + CO₂ + NAD(P)H wikipedia.orgtamu.edu | This compound, CoA, NAD(P)⁺ wikipedia.org | Acetyl-CoA, CO₂, NAD(P)H wikipedia.org | Inositol, alanine, aspartate, beta-alanine, propanoate metabolism wikipedia.org |

| EC 1.2.1.27 | Methylmalonate-semialdehyde dehydrogenase (acylating) | 2-methyl-3-oxopropanoate (B1259668) + CoA + H₂O + NAD⁺ = propanoyl-CoA + HCO₃⁻ + NADH cathdb.info | 2-methyl-3-oxopropanoate, this compound, CoA, NAD⁺ cathdb.info | Propanoyl-CoA, Acetyl-CoA, NADH cathdb.info | Valine and pyrimidine (B1678525) catabolism nih.gov |

Malonate-semialdehyde dehydrogenases belong to the aldehyde dehydrogenase (ALDH) superfamily. nih.govepfl.ch A key feature of their active site is a conserved cysteine residue. nih.govepfl.ch In rat methylmalonate-semialdehyde dehydrogenase (MMSDH), this residue is Cys-285. nih.gov This cysteine is crucial for the catalytic mechanism and can be acylated during the reaction. nih.gov

The structure of human ALDH7A1, which is involved in lysine (B10760008) catabolism, reveals significant conformational changes upon substrate binding. acs.org The binding of the product, α-aminoadipate, causes a large movement of the C-terminus, which in turn stabilizes the loop that anchors the aldehyde substrate. acs.org This suggests that the active site is flexible and assembles upon substrate binding. acs.org The crystal structure of methylmalonate-semialdehyde dehydrogenase from Bacillus subtilis has also been analyzed, providing further insight into this enzyme family. cathdb.info

Acetylenecarboxylate Hydratase (EC 4.2.1.27)

Acetylenecarboxylate hydratase is a lyase, specifically a hydro-lyase, that acts on carbon-oxygen bonds. wikipedia.org It is also known by several other names, including acetylenemonocarboxylate hydratase and malonate-semialdehyde dehydratase. wikipedia.orgqmul.ac.ukexpasy.org

This enzyme catalyzes the hydration of propynoate (B1239298) (acetylenecarboxylate) to form this compound. qmul.ac.ukmonarchinitiative.org The reaction is: this compound ⇌ propynoate + H₂O. wikipedia.orgqmul.ac.uk

The reaction is considered effectively irreversible, strongly favoring the formation of this compound and its tautomers. qmul.ac.ukexpasy.orgamericanchemicalsuppliers.com The proposed mechanism involves the hydration of the acetylene (B1199291) triple bond to form an intermediate, 3-hydroxypropenoate. qmul.ac.ukexpasy.orgamericanchemicalsuppliers.comontosight.ai

Transaminases Involving this compound

Transaminases, or aminotransferases, are enzymes that catalyze the transfer of an amino group from an amino acid to a keto acid. Several transaminases utilize this compound as either a substrate or a product.

One of the key transaminases is beta-alanine-pyruvate transaminase (EC 2.6.1.18) . wikipedia.orgqmul.ac.uk This enzyme, a pyridoxal-phosphate protein, catalyzes the reversible reaction: L-alanine + this compound ⇌ pyruvate (B1213749) + beta-alanine. wikipedia.orgqmul.ac.ukgenome.jp

This reaction is important in the metabolism of alanine, aspartate, beta-alanine, and propanoate. wikipedia.orgwikipedia.org

Another related reaction involves the transamination of (R)-3-aminoisobutyric acid with pyruvate to produce 2-methyl-3-oxopropanoate and alanine, a process crucial for amino acid metabolism. ontosight.ai

The enzyme taurine-pyruvate aminotransferase from Bilophila wadsworthia can also catalyze the reaction between L-alanine and this compound to form beta-alanine and pyruvate. uniprot.org In Pseudomonas aeruginosa, the enzyme BauA is involved in beta-alanine degradation by transferring its amino group to pyruvate, yielding L-alanine and this compound. uniprot.org

| Enzyme | EC Number | Reaction | Metabolic Significance |

|---|---|---|---|

| Beta-alanine-pyruvate transaminase | 2.6.1.18 | L-alanine + this compound ⇌ pyruvate + beta-alanine wikipedia.orgqmul.ac.uk | Alanine, aspartate, beta-alanine, and propanoate metabolism wikipedia.orgwikipedia.org |

| Transaminase | N/A | (R)-3-aminoisobutyric acid + pyruvate → 2-methyl-3-oxopropanoate + alanine ontosight.ai | Amino acid metabolism ontosight.ai |

| Taurine-pyruvate aminotransferase | 2.6.1.77 | L-alanine + this compound → beta-alanine + pyruvate uniprot.org | Anaerobic taurine (B1682933) degradation uniprot.org |

| Beta-alanine-pyruvate aminotransferase (BauA) | 2.6.1.18 | beta-alanine + pyruvate → this compound + L-alanine uniprot.org | Beta-alanine degradation uniprot.org |

Structure

2D Structure

3D Structure

属性

分子式 |

C3H3O3- |

|---|---|

分子量 |

87.05 g/mol |

IUPAC 名称 |

3-oxopropanoate |

InChI |

InChI=1S/C3H4O3/c4-2-1-3(5)6/h2H,1H2,(H,5,6)/p-1 |

InChI 键 |

OAKURXIZZOAYBC-UHFFFAOYSA-M |

SMILES |

C(C=O)C(=O)[O-] |

规范 SMILES |

C(C=O)C(=O)[O-] |

产品来源 |

United States |

Biochemical Metabolism of 3 Oxopropanoate

Central Role in Propanoate Metabolism

3-Oxopropanoate is a central figure in the metabolic pathway of propanoate, a common short-chain fatty acid. genome.jpkegg.jp Its metabolism is intricately linked with the production of acetyl-CoA, a vital molecule in cellular energy production.

Specific Enzymes and Reaction Mechanisms

The conversion of this compound within propanoate metabolism involves a key enzymatic reaction. The enzyme malonate-semialdehyde dehydrogenase (acetylating) (EC 1.2.1.18) catalyzes the oxidative decarboxylation of this compound. wikipedia.orgqmul.ac.uk In this reaction, this compound reacts with coenzyme A (CoA) and NAD(P)+ to produce acetyl-CoA, carbon dioxide (CO2), and NAD(P)H. wikipedia.orgqmul.ac.uk This reaction is a critical step that channels the carbon skeleton of propanoate into the central carbon metabolism.

Another significant enzyme is 3-hydroxypropionate (B73278) dehydrogenase . This enzyme, existing in both NAD+-dependent (EC 1.1.1.59) and NADP+-dependent (EC 1.1.1.298) forms, catalyzes the reversible conversion of 3-hydroxypropionate to this compound. wikipedia.orgcreative-enzymes.comwikipedia.orgexpasy.org This reaction is essential for both the degradation and synthesis of this compound.

In some autotrophic organisms, such as Chloroflexus aurantiacus, a bifunctional enzyme called malonyl-CoA reductase (EC 1.2.1.75) is involved. plos.orgnih.govuniprot.org This enzyme catalyzes the two-step reduction of malonyl-CoA to 3-hydroxypropionate, with malonate semialdehyde as a likely intermediate. plos.orgnih.gov This pathway is a key part of the 3-hydroxypropionate cycle for autotrophic CO2 fixation. wikipedia.orgnih.gov

Interconnections with Other Metabolic Cycles

The metabolism of this compound provides a direct link to the tricarboxylic acid (TCA) cycle . The product of its degradation, acetyl-CoA, is the primary substrate for the TCA cycle, the central hub of cellular respiration. creative-enzymes.com This connection underscores the role of propanoate metabolism in cellular energy generation.

Furthermore, the pathways involving this compound are connected to fatty acid synthesis. Malonyl-CoA, a precursor in the synthesis of this compound in some organisms, is also the primary building block for the elongation of fatty acid chains. wikipedia.org

Involvement in β-Alanine Metabolism

This compound is a key intermediate in the catabolism of β-alanine, a non-proteinogenic amino acid. genome.jpwikipedia.orggenome.jp This metabolic route is significant for nitrogen metabolism and the production of important metabolic intermediates.

Enzymatic Pathways Leading to and from this compound

The formation of this compound from β-alanine is primarily achieved through a transamination reaction. The enzyme β-alanine-pyruvate transaminase (EC 2.6.1.18) catalyzes the transfer of an amino group from β-alanine to pyruvate (B1213749), yielding this compound and L-alanine. ontosight.aiwikipedia.orggenome.jp Another enzyme, 4-aminobutyrate aminotransferase , can also catalyze the transamination of β-alanine with α-ketoglutarate to form this compound.

Once formed, this compound can be further metabolized. As mentioned earlier, 3-hydroxypropionate dehydrogenase can reduce this compound to 3-hydroxypropionate. wikipedia.orgnih.gov Alternatively, malonate-semialdehyde dehydrogenase (acetylating) can convert this compound to acetyl-CoA. wikipedia.orgnih.gov

Physiological Implications of this Pathway

The metabolism of β-alanine via this compound has several important physiological implications. It provides a mechanism for the degradation of β-alanine, contributing to the cellular pool of acetyl-CoA for energy production or biosynthesis. wikipedia.org This pathway is also a source of L-alanine, a proteinogenic amino acid. ontosight.ai

In some organisms, this pathway is linked to the regulation of extracellular pH. For instance, the consumption of H+ during the conversion of malonic acid to 3-hydroxypropionic acid in the β-alanine metabolic pathway can lead to an increase in pH. nih.gov

Participation in Pyrimidine (B1678525) Degradation Pathways

This compound is also an intermediate in the degradation of pyrimidine bases, such as uracil (B121893). genome.jpnih.gov This catabolic pathway is essential for the turnover of nucleic acids and the recycling of nitrogenous bases.

The "Rut pathway" in Escherichia coli provides a clear example of this involvement. In this pathway, the RutB protein catalyzes the cleavage of ureidoacrylate (B1224711) to produce ammonium, bicarbonate, and malonic semialdehyde (this compound). nih.govresearchgate.net The resulting this compound can then be reduced to 3-hydroxypropionic acid by the enzyme YdfG. nih.govresearchgate.net This pathway allows the organism to utilize uracil as a nitrogen source. nih.gov In another reaction, aminoacrylate can be hydrolyzed to this compound and ammonia (B1221849). kegg.jp

This role in pyrimidine degradation highlights the versatility of this compound as a metabolic intermediate, connecting the catabolism of nitrogenous bases to central carbon metabolism.

Enzymatic Steps and Intermediates

The metabolism of this compound involves several key enzymatic reactions that either form this intermediate or catabolize it further. One primary route for its formation is the oxidation of 3-hydroxypropanoate, a reaction catalyzed by 3-hydroxypropionate dehydrogenase (EC 1.1.1.59). wikipedia.org This enzyme utilizes NAD+ as an oxidant to produce this compound, NADH, and H+. wikipedia.org Another significant pathway for its generation is the transamination of beta-alanine (B559535) with pyruvate, which yields this compound and alanine (B10760859), a reaction facilitated by a transaminase enzyme (aminotransferase). ontosight.aireactome.org

Once formed, this compound is a substrate for malonate-semialdehyde dehydrogenase (acetylating) (EC 1.2.1.18). wikipedia.orgnih.gov This enzyme catalyzes the oxidative decarboxylation of this compound. wikipedia.orgnih.gov In this reaction, this compound reacts with coenzyme A (CoA) and NAD(P)+ to produce acetyl-CoA, carbon dioxide (CO2), and NAD(P)H. wikipedia.orgqmul.ac.uk This conversion is a critical step as it channels the carbon skeleton of this compound into the citric acid cycle via acetyl-CoA for energy production or for use in fatty acid biosynthesis. nih.gov

Additionally, the enzyme acetylenecarboxylate hydratase (EC 4.2.1.27) can act on this compound, catalyzing its hydration to form propynoate (B1239298), although the reaction equilibrium strongly favors the formation of this compound. kegg.jp

| Enzyme | EC Number | Reaction | Metabolic Role |

|---|---|---|---|

| 3-Hydroxypropionate Dehydrogenase | 1.1.1.59 | 3-Hydroxypropanoate + NAD+ ⇌ this compound + NADH + H+ | Formation of this compound wikipedia.org |

| Transaminase (e.g., Alanine-glyoxylate aminotransferase 2) | 2.6.1.19 | Beta-alanine + Pyruvate ⇌ this compound + Alanine | Formation of this compound ontosight.aireactome.org |

| Malonate-semialdehyde Dehydrogenase (acetylating) | 1.2.1.18 | This compound + CoA + NAD(P)+ → Acetyl-CoA + CO2 + NAD(P)H | Degradation of this compound wikipedia.orgqmul.ac.uk |

| Acetylenecarboxylate Hydratase | 4.2.1.27 | This compound ⇌ Propynoate + H2O | Interconversion kegg.jp |

Role in Nucleic Acid Catabolism

This compound is a key intermediate in the catabolism of pyrimidine bases, specifically uracil. kegg.jpresearchgate.net The breakdown of uracil, a component of RNA, is a multi-step process that ultimately yields molecules that can enter central metabolism. In a pathway found in organisms like Escherichia coli, the uracil ring is cleaved by the RutA enzyme to produce ureidoacrylate. researchgate.netasm.org Subsequently, the RutB enzyme acts on ureidoacrylate to release ammonia and malonic semialdehyde (this compound). researchgate.netasm.org

In other established reductive pathways, uracil is converted to dihydrouracil, then to 3-ureidopropionate, and finally to beta-alanine. As mentioned previously, beta-alanine can be converted to this compound through a transamination reaction. ontosight.ai This connects the degradation of a fundamental component of nucleic acids directly to the metabolic fate of this compound, which can then be converted to acetyl-CoA and enter the citric acid cycle. wikipedia.org

Contributions to Amino Acid Catabolism

Valine and Thymine Degradation Pathways

The metabolism of this compound is closely related to the catabolism of the branched-chain amino acid valine and the pyrimidine base thymine. The degradation of both these molecules converges on the formation of 2-methyl-3-oxopropanoate (B1259668), also known as methylmalonate semialdehyde. vulcanchem.comwikipedia.org This compound is a methylated derivative of this compound.

In valine catabolism, a series of enzymatic steps leads to the intermediate (S)-methylmalonic semialdehyde. nih.gov The catabolism of thymine, a pyrimidine base found in DNA, proceeds through the intermediate (R)-3-aminoisobutyrate, which is then deaminated to form (R)-methylmalonic semialdehyde. nih.govnightingalehealth.com Both enantiomers of methylmalonic semialdehyde are then substrates for the enzyme methylmalonate-semialdehyde dehydrogenase (acylating) (EC 1.2.1.27). vulcanchem.comuniprot.org This enzyme catalyzes the NAD+ and CoA-dependent oxidative decarboxylation of 2-methyl-3-oxopropanoate to form propionyl-CoA, NADH, and CO2. vulcanchem.comuniprot.org Propionyl-CoA can then be converted to succinyl-CoA, another key intermediate of the citric acid cycle.

| Starting Molecule | Key Intermediates | Resulting Semialdehyde | Final Product (Pre-TCA Cycle) |

|---|---|---|---|

| Uracil (from RNA) | 3-Ureidopropionate, Beta-alanine | This compound | Acetyl-CoA wikipedia.org |

| Thymine (from DNA) | 3-Aminoisobutyrate | 2-Methyl-3-oxopropanoate nih.govnightingalehealth.com | Propionyl-CoA vulcanchem.com |

Links to Other Amino Acid Metabolic Routes

The metabolism of this compound provides a direct link to the metabolic pool of other amino acids. The most prominent connection is through the transamination reaction involving its precursor, beta-alanine. The reaction catalyzed by a transaminase, such as alanine-glyoxylate aminotransferase 2, converts beta-alanine and pyruvate into this compound and alanine. ontosight.aireactome.org This reaction not only generates this compound but also synthesizes alanine, a proteinogenic amino acid, thereby directly linking pyrimidine catabolism to the cellular pool of readily usable amino acids.

Furthermore, the degradation of valine and thymine, which proceeds via 2-methyl-3-oxopropanoate, culminates in the production of propionyl-CoA. vulcanchem.com Propionyl-CoA is a versatile metabolic intermediate that is also produced during the catabolism of other amino acids, such as isoleucine, methionine, and threonine, as well as from the oxidation of odd-chain fatty acids. This places the pathways involving this compound and its methylated analog at a critical juncture, feeding carbon skeletons from various sources into the central metabolic machinery of the cell.

Compound Reference Table

| Compound Name | Alternate Name(s) |

|---|---|

| This compound | Malonic semialdehyde, Formylacetic acid wikipedia.org |

| 2-Methyl-3-oxopropanoate | Methylmalonate semialdehyde vulcanchem.comwikipedia.org |

| 3-Hydroxypropanoate | 3-Hydroxypropionic acid |

| Acetyl-CoA | Acetyl-Coenzyme A |

| Alanine | L-Alanine |

| Beta-alanine | β-Alanine, 3-Aminopropanoic acid |

| Coenzyme A | CoA |

| Propionyl-CoA | Propionyl-Coenzyme A |

| Pyruvate | Pyruvic acid |

| Succinyl-CoA | Succinyl-Coenzyme A |

| Thymine | 5-Methyluracil |

| Uracil | - |

| Valine | L-Valine |

| 3-Aminoisobutyrate | β-Aminoisobutyric acid |

| 3-Ureidopropionate | N-Carbamoyl-beta-alanine |

| Dihydrouracil | 5,6-Dihydrouracil |

| Propynoate | Propiolate |

| Ureidoacrylate | - |

Enzymology and Reaction Mechanisms

Transaminases Involving 3-Oxopropanoate

Specific Transamination Reactions

This compound, also known as malonate semialdehyde, is a key intermediate in the metabolism of beta-alanine (B559535). ontosight.ai It participates in reversible transamination reactions, where an amino group is exchanged with a keto acid.

One of the most well-documented reactions is the transamination between L-alanine and this compound to produce pyruvate (B1213749) and beta-alanine. wikipedia.org This reaction is a crucial step in beta-alanine metabolism, linking it to the metabolism of core amino acids and carbohydrates. ontosight.aiwikipedia.org The reaction is catalyzed by the enzyme beta-alanine--pyruvate transaminase (EC 2.6.1.18), which is also referred to as L-alanine:this compound aminotransferase. wikipedia.orgexpasy.org

In humans, the mitochondrial enzyme Alanine--Glyoxylate Aminotransferase 2 (AGXT2) has been shown to catalyze the reaction of beta-alanine and pyruvate to form this compound and L-alanine. reactome.orggenecards.org Similarly, in organisms like Pseudomonas putida, an enzyme named omega-amino acid--pyruvate aminotransferase facilitates this transamination. uniprot.org

Another related transamination involves the enzyme (S)-3-amino-2-methylpropionate transaminase (EC 2.6.1.22). While its primary reaction involves (S)-3-amino-2-methylpropanoate and 2-oxoglutarate to form 2-methyl-3-oxopropanoate (B1259668) and L-glutamate, this enzyme can also act on beta-alanine. genome.jpqmul.ac.uk

The following table summarizes these key transamination reactions involving this compound.

| Enzyme Name (EC Number) | Reactants | Products | Organism/Location |

| beta-alanine--pyruvate transaminase (EC 2.6.1.18) | L-alanine + this compound | pyruvate + beta-alanine | General |

| Alanine--Glyoxylate Aminotransferase 2 (AGXT2) (EC 2.6.1.18) | beta-alanine + pyruvate | This compound + L-alanine | Human Mitochondria reactome.orggenecards.org |

| Omega-amino acid--pyruvate aminotransferase (EC 2.6.1.18) | beta-alanine + pyruvate | This compound + L-alanine | Pseudomonas putida uniprot.org |

| (S)-3-amino-2-methylpropionate transaminase (EC 2.6.1.22) | (S)-3-amino-2-methylpropanoate + 2-oxoglutarate | 2-methyl-3-oxopropanoate + L-glutamate | General (Also acts on beta-alanine) genome.jpqmul.ac.uk |

Coenzyme Dependencies and Mechanisms

The catalytic activity of transaminases (aminotransferases) is dependent on a crucial coenzyme: pyridoxal (B1214274) 5'-phosphate (PLP), the active form of vitamin B6. wikipedia.orgdrugbank.comdoubtnut.com PLP is essential for the vast majority of transamination reactions, including those involving this compound. drugbank.com

The mechanism of PLP-dependent transamination is a well-characterized, two-phase process:

Formation of the External Aldimine and Amino Group Transfer to PLP: The process begins with the PLP coenzyme already linked to the enzyme's active site via a Schiff base linkage with the epsilon-amino group of a lysine (B10760008) residue. This is known as the internal aldimine. drugbank.comwikipedia.org An incoming amino acid substrate, such as beta-alanine, displaces the enzyme's lysine, forming a new Schiff base with PLP, referred to as the external aldimine. wikipedia.orglibretexts.org PLP acts as an "electron sink," stabilizing the negative charges that develop during the subsequent steps. libretexts.org A proton is removed from the α-carbon of the amino acid, leading to a quinonoid intermediate. drugbank.comwikipedia.org This intermediate is then reprotonated at a different position to form a ketimine. Finally, the ketimine is hydrolyzed, breaking the bond to the substrate and leaving the amino group attached to the coenzyme, which is now in the form of pyridoxamine (B1203002) phosphate (B84403) (PMP). drugbank.comwikipedia.orglibretexts.org The original amino acid is released as its corresponding keto acid (in this case, this compound). libretexts.org

Amino Group Transfer from PMP to a Keto Acid: In the second phase, the PMP transfers the captured amino group to a keto acid substrate (e.g., pyruvate). This process is essentially the reverse of the first phase. libretexts.org The keto acid forms a Schiff base with PMP, which then undergoes a series of rearrangements, ultimately resulting in the formation of a new amino acid (e.g., L-alanine) and the regeneration of the original PLP-lysine internal aldimine, ready for another catalytic cycle. libretexts.org

This mechanism highlights the role of PLP not only as a catalyst but also as a temporary carrier of the amino group during its transfer from an amino acid to a keto acid. libretexts.org

Biological Roles and Regulation

Role in Carbon Metabolism and Energy Production

3-Oxopropanoate, also known as malonic semialdehyde, is a key intermediate in various metabolic pathways, playing a significant role in carbon metabolism and energy production. wikipedia.org It is situated at the crossroads of carbohydrate and amino acid catabolism, ultimately feeding into the central energy-producing pathways of the cell.

One of the primary roles of this compound is its conversion to acetyl-CoA, a central molecule in cellular metabolism. This conversion is a critical step that links the degradation of various compounds to the citric acid cycle (Krebs cycle), the main pathway for cellular respiration and ATP production. libretexts.org For instance, in the breakdown of β-alanine, an amino acid, this compound is formed and subsequently processed to acetyl-CoA. Similarly, it is an intermediate in the degradation of uracil (B121893) and cytidine. uniprot.org

In some microorganisms, this compound is part of unique carbon fixation pathways. For example, in certain bacteria, it is an intermediate in the 3-hydroxypropionate (B73278) bicycle, a pathway for autotrophic CO2 fixation. genome.jp This highlights the versatility of this compound in the carbon metabolism of different organisms.

Cellular Signaling and Metabolic Crosstalk

Beyond its direct role in energy production, this compound and its metabolic neighbors are involved in cellular signaling and intricate metabolic crosstalk, influencing a variety of cellular processes. evitachem.com The levels of key metabolites, including those in the pathways involving this compound, can act as signals that reflect the metabolic state of the cell and trigger adaptive responses. consensus.appnih.gov

Metabolic crosstalk is evident in the connection between this compound metabolism and other major metabolic hubs. For instance, the production of acetyl-CoA from this compound directly impacts the citric acid cycle and lipid metabolism. consensus.app Acetyl-CoA is a precursor for the synthesis of fatty acids and cholesterol, and its availability can influence these anabolic pathways.

Furthermore, intermediates in related pathways can modulate the activity of signaling molecules and transcription factors. While direct signaling roles for this compound itself are not extensively documented, the broader metabolic network it is part of is known to influence cellular signaling. For example, the balance between different carbon sources and their breakdown products can affect signaling pathways that regulate cell growth, proliferation, and apoptosis. evitachem.comontosight.ai In cancer cells, the reprogramming of cellular metabolism, which can involve alterations in pathways connected to this compound, is a well-established hallmark. ethz.chresearchgate.net This metabolic rewiring can create an immunosuppressive tumor microenvironment. nih.gov

Genetic and Transcriptional Regulation of this compound Metabolism

The metabolic pathways involving this compound are tightly regulated at the genetic and transcriptional level to ensure that its production and degradation are balanced according to the cell's needs and environmental conditions. texasgateway.org This regulation is crucial for maintaining metabolic homeostasis. nih.gov

Regulatory Genes and Operons

In prokaryotes like Escherichia coli, the genes responsible for the metabolism of compounds that lead to this compound are often organized into operons. texasgateway.org Operons are clusters of genes that are transcribed together, allowing for coordinated regulation of a metabolic pathway.

A key example is the rut (pyrimidine utilization) operon in E. coli. nih.gov This operon contains a set of genes, including rutA through rutG, that are required for the degradation of uracil to 3-hydroxypropionic acid, with this compound as an intermediate. nih.gov The expression of the rut operon is controlled by the RutR repressor. nih.gov In the presence of uracil, the repression is lifted, allowing for the transcription of the genes needed to break down uracil. nih.gov

Another example is the regulation of allantoin (B1664786) metabolism, which can also lead to intermediates related to this compound metabolism. The AllR repressor controls genes involved in the anaerobic utilization of allantoin. The presence of glyoxylate (B1226380), a related metabolite, inactivates the AllR repressor, allowing for the expression of the necessary enzymes. Similarly, the CdaR transcriptional activator is involved in regulating genes for the uptake and metabolism of carbohydrate diacids.

These regulatory systems, involving both repressors and activators, enable the cell to efficiently switch between different metabolic pathways based on the availability of specific substrates. byjus.com The degradation patterns of these operons can be complex, with evidence suggesting a predominant 5' to 3' directionality of transcript degradation. nih.gov

Adaptive Responses to Environmental Cues

Cells must constantly adapt their metabolism in response to changing environmental cues, such as the availability of different nutrients. nih.govnih.gov The regulation of this compound metabolism is a key part of this adaptive response. researchgate.net

When preferred carbon sources like glucose are scarce, bacteria can switch to utilizing alternative sources, such as amino acids or pyrimidines, which are degraded through pathways involving this compound. byjus.com This switch is mediated by changes in the expression of regulatory genes and operons. pnas.org For example, the expression of the rut operon in E. coli is induced when pyrimidines are the sole nitrogen source. nih.gov

The ability to respond to environmental cues is critical for the survival and colonization of bacteria in different niches. nih.gov For instance, pathogenic bacteria can adapt their metabolism to the specific nutrient environment of the host. pnas.org The transcriptional regulation of metabolic pathways, including those involving this compound, allows for this metabolic flexibility. researchgate.net

Comparative Biochemical Analysis Across Organisms

While this compound is a conserved metabolite, its specific metabolic roles and the pathways it is involved in can vary across different organisms.

Occurrence in Different Species (e.g., Homo sapiens, E. coli, C. elegans)

Homo sapiens : In humans, this compound is a known metabolite. nih.govebi.ac.ukebi.ac.uk It is an intermediate in the catabolism of the amino acid β-alanine, where it is formed in the mitochondria. reactome.org It is also involved in pyrimidine (B1678525) catabolism. reactome.org The breakdown of valine and isoleucine can also lead to the formation of 2-methyl-3-oxopropanoate (B1259668), a related compound. nih.gov

Escherichia coli : As previously discussed, E. coli utilizes this compound as an intermediate in the degradation of pyrimidines via the rut pathway. nih.govnih.gov It can also be formed from the breakdown of β-alanine. The enzyme YdfG in E. coli can reduce malonic semialdehyde (this compound) to 3-hydroxypropionic acid. uniprot.org Furthermore, it is an intermediate in the degradation of allantoin, which produces glyoxylate that can be further metabolized.

Caenorhabditis elegans : In the nematode C. elegans, this compound metabolism is also present. ebi.ac.uk The gene alh-8 encodes a probable methylmalonate-semialdehyde/malonate-semialdehyde dehydrogenase, which is involved in the catabolism of valine, thymine, and compounds degraded via β-alanine. uniprot.org This enzyme can convert this compound to acetyl-CoA. uniprot.org The transcriptional regulation of metabolic genes, including those involved in propionate (B1217596) degradation which can intersect with this compound metabolism, is significant in C. elegans. nih.gov Studies have shown that supplementation with oxaloacetate, which can be derived from this metabolic area, can extend the lifespan of C. elegans.

The following table provides a summary of the key enzymes and pathways involving this compound in these organisms:

| Organism | Key Pathways Involving this compound | Key Enzymes/Genes |

| Homo sapiens | β-alanine catabolism, Pyrimidine catabolism | β-alanine-pyruvate transaminase |

| Escherichia coli | Pyrimidine degradation (Rut pathway), Allantoin degradation | Rut operon (RutA-G), YdfG, AllR, CdaR |

| Caenorhabditis elegans | Valine, thymine, and β-alanine catabolism | alh-8 (methylmalonate-semialdehyde/malonate-semialdehyde dehydrogenase) |

Evolutionary Conservation and Diversification of Pathways

The metabolic pathways involving this compound, also known as malonate semialdehyde, exhibit a fascinating pattern of evolutionary conservation and diversification across the domains of life. While its role as a key intermediate is a conserved feature, the specific routes of its synthesis and catabolism have diverged significantly, reflecting adaptation to diverse metabolic contexts and environments.

Core Conserved Roles

At its core, this compound serves as a critical link in the metabolism of three-carbon compounds. It is a central intermediate in pathways that are fundamental to cellular life, such as the biosynthesis of coenzyme A (CoA), a vital cofactor in numerous metabolic processes including the TCA cycle and fatty acid biosynthesis. researchgate.net The synthesis of β-alanine, the direct precursor to pantothenate (Vitamin B5) and subsequently CoA, often proceeds via this compound, highlighting a conserved requirement for this aldehyde across prokaryotes and eukaryotes. biorxiv.orgnih.gov

Diversification in Bacteria

Bacteria display a remarkable diversity of pathways that produce or consume this compound. While the canonical pathway for β-alanine synthesis in many bacteria is the decarboxylation of L-aspartate, numerous alternative routes involving this compound have been identified. biorxiv.orgnih.gov

Pyrimidine Degradation: In some bacteria, such as Clostridium uracilicum and certain Rhizobiales, this compound is an intermediate in the reductive degradation of uracil. biorxiv.orgnih.gov This pathway involves the conversion of uracil to dihydrouracil, followed by hydrolytic steps that yield N-carbamoyl-β-alanine, which is then processed to β-alanine, ammonia (B1221849), and carbon dioxide. biorxiv.org

Propionate Metabolism: A pathway analogous to one found in plants is also suspected in some bacteria, where propionate is oxidized to this compound. nih.gov

Autotrophic CO2 Fixation: In some green non-sulfur phototrophic bacteria like Chloroflexus aurantiacus, this compound is a key intermediate in the 3-hydroxypropanoate cycle for autotrophic carbon fixation. microbialtec.com The enzyme malonyl-CoA reductase catalyzes the reduction of malonyl-CoA to malonate semialdehyde in this cycle. microbialtec.com

Novel and Promiscuous Pathways: Research has uncovered novel metabolic routes arising from the action of promiscuous enzymes. In Acinetobacter baylyi, a pathway was discovered where 2,4-diaminobutyrate is converted to 3-aminopropanal (B1211446), which is then oxidized to β-alanine. nih.gov This suggests that metabolic networks can evolve new functions, creating alternative routes for the synthesis of essential compounds derived from this compound. researchgate.netnih.gov Furthermore, degradation pathways for xenobiotics and natural compounds can also lead to this compound. For instance, a catabolic pathway for the nematicide 1,3-dichloropropene (B49464) in Pseudomonas pavonaceae involves a malonate semialdehyde decarboxylase (MSAD). researchgate.net Similarly, a novel degradation pathway for phloroglucinol (B13840) in Collinsella sp. produces malonate semialdehyde and acetone (B3395972) as intermediates. asm.org

Pathways in Archaea

Archaea, known for their unique biochemistry and ability to thrive in extreme environments, possess distinct metabolic pathways involving this compound. nih.govasm.org While they share the need for CoA with Bacteria and Eukarya, the enzymes and pathways they employ are often evolutionarily distinct. nih.govbritannica.comnih.gov

Autotrophic CO2 Fixation: In thermoacidophilic archaea, such as members of the Sulfolobales, this compound is a central player in unique carbon fixation cycles. It is a key intermediate in both the 3-hydroxypropanoate/4-hydroxybutanoate cycle and the dicarboxylate/4-hydroxybutyrate cycle. microbialtec.com Malonyl-CoA reductase, the enzyme responsible for producing this compound from malonyl-CoA, is a critical component of these archaeal pathways. microbialtec.com The archaeal enzymes involved in these conversions often share no sequence similarity with their bacterial or eukaryotic counterparts, representing new enzyme families that have evolved to function under extreme conditions. nih.govnih.gov

Eukaryotic Diversification

In eukaryotes, the pathways involving this compound also show considerable variation.

Pyrimidine Degradation: Similar to some bacteria, the degradation of uracil in yeast and plants can proceed through this compound to produce β-alanine. biorxiv.org

Polyamine Catabolism: In plants, β-alanine can also be synthesized from the catabolism of polyamines like spermine (B22157) and spermidine, a pathway that generates 3-aminopropanal which is then oxidized to β-alanine. nih.gov

Amino Acid Metabolism: In mammals, this compound is an intermediate in the catabolism of the branched-chain amino acid valine. mdpi.com

The evolutionary history of pathways utilizing this compound is a clear example of how a central metabolic intermediate can be integrated into a wide array of biochemical routes. The enzymes driving these reactions, from malonyl-CoA reductase in archaeal carbon fixation to the diverse decarboxylases and dehydrogenases in bacterial catabolism, have been shaped by different evolutionary pressures, leading to the mosaic of pathways observed today across the tree of life. microbialtec.comresearcher.life

Table of Key Enzymes and Pathways Involving this compound

| Domain/Group | Pathway | Key Enzyme(s) | Organism Example(s) | Reference(s) |

| Bacteria | Pyrimidine Degradation | Dihydropyrimidinase, β-alanine synthase | Clostridium uracilicum, Rhizobium etli | biorxiv.orgnih.gov |

| CO2 Fixation (3-Hydroxypropanoate Bicycle) | Malonyl-CoA reductase, 3-hydroxypropionate dehydrogenase | Chloroflexus aurantiacus | microbialtec.com | |

| Phloroglucinol Degradation | (S)-3-hydroxy-5-oxohexanoate aldolase, Malonate-semialdehyde dehydrogenase | Collinsella sp. zg1085 | asm.org | |

| Xenobiotic Degradation | Malonate semialdehyde decarboxylase (MSAD) | Pseudomonas pavonaceae | researchgate.net | |

| Archaea | CO2 Fixation (3-Hydroxypropanoate/4-Hydroxybutanoate Cycle) | Malonyl-CoA reductase | Sulfolobus tokodaii | microbialtec.com |

| Eukaryotes | Pyrimidine Degradation | Dihydropyrimidinase, β-ureidopropionase | Yeast, Plants | biorxiv.org |

| Valine Catabolism | Methylmalonate-semialdehyde dehydrogenase | Mammals | mdpi.com |

Synthetic Applications in Research Chemistry

3-Oxopropanoate as a Building Block in Organic Synthesis

The unique structure of this compound, featuring a reactive ketone and an ester group, makes it a valuable precursor in the synthesis of diverse organic compounds. This bifunctionality allows it to participate in a range of reactions, including cyclizations, condensations, and nucleophilic substitutions, to construct intricate molecular architectures.

3-Oxopropanoates are key starting materials for the synthesis of various nitrogen-containing heterocyclic compounds. These heterocycles are of significant interest due to their presence in many biologically active molecules and pharmaceuticals. researchgate.neteurjchem.comworldscientific.com

Pyrazoles: The reaction of this compound derivatives with hydrazine (B178648) or its substituted counterparts leads to the formation of pyrazole (B372694) rings. For instance, ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate can be cyclized with hydrazine hydrate (B1144303) to yield pyrazole derivatives. researchgate.net This method provides an efficient route to functionalized pyrazoles, which are known for their diverse biological activities.

Triazoles: The synthesis of 1,2,3-triazoles can be achieved through the reaction of 3-oxopropanoates with azides. researchgate.netresearchgate.netorganic-chemistry.org For example, the reaction of ethyl 4,4-diethoxy-3-oxobutanoate with aryl azides under basic conditions yields ethyl 1-aryl-5-(diethoxymethyl)-1H-1,2,3-triazole-4-carboxylates. researchgate.net These triazoles can be further modified to produce a variety of derivatives. researchgate.net

Pyridinones: Substituted pyridinones can be prepared from 3-oxopropanoates. One method involves the reaction of ethyl this compound derivatives with enamines or other suitable nitrogen-containing compounds. For example, ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate reacts with α-cyanocinnamonitrile to furnish a substituted pyridinone. researchgate.net

A summary of nitrogen heterocycles synthesized from this compound derivatives is presented in the table below.

| Heterocycle | Starting Material | Reagent(s) | Reference |

| Pyrazole | Ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate | Hydrazine hydrate | researchgate.net |

| 1,2,3-Triazole | Ethyl 4,4-diethoxy-3-oxobutanoate | Aryl azides | researchgate.net |

| Pyridinone | Ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate | α-Cyanocinnamonitrile | researchgate.net |

The versatility of this compound extends to the synthesis of complex organic molecules that serve as tools in chemical research. Its ability to undergo various transformations allows for the construction of elaborate molecular frameworks. acs.orgbiosynth.comorganic-chemistry.orgclockss.org For example, tert-butyl 3-cyclopropyl-3-oxopropanoate is a building block used in the synthesis of fungicides. biosynth.com Additionally, 3-oxopropanoates can be used to create chiral ligands, which are essential for asymmetric catalysis, a technique for producing enantiomerically pure compounds. a2bchem.com

Synthesis of Nitrogen Heterocycles (e.g., Pyrazoles, Triazoles, Pyridinones)

Derivatives of this compound in Research

The properties and reactivity of this compound can be fine-tuned by modifying the ester group or by introducing substituents at various positions on the molecule. These derivatives offer a broader range of applications in organic synthesis.

Alkyl 3-oxopropanoates, such as the methyl, ethyl, and tert-butyl esters, are widely used in research due to their distinct properties. researchgate.netresearchgate.netresearchgate.netsmolecule.compaperbuzz.orgscbt.com

Methyl this compound is a colorless to pale yellow liquid often used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. cymitquimica.com It participates in reactions like condensation and acylation. cymitquimica.com

Ethyl this compound is another common derivative. For example, ethyl 3-(3-hydroxy-2-thienyl)-3-oxopropanoates have been synthesized through the reaction of ethyl cyanoacetate, carbon disulfide, and ethyl 4-chloroacetoacetate. researchgate.net

Tert-butyl this compound is valued for its tert-butyl group, which can provide steric hindrance and is easily removed under acidic conditions. It is a useful intermediate in the synthesis of heterocyclic compounds and pharmaceuticals. For instance, it can be a precursor to indoline (B122111) and diazepinone derivatives.

The following table summarizes the properties of these common alkyl 3-oxopropanoates.

| Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Key Applications | Reference |

| Methyl this compound | C₄H₆O₃ | 102.09 | Intermediate for pharmaceuticals and agrochemicals | cymitquimica.com |

| Ethyl 3-(3-hydroxy-2-thienyl)-3-oxopropanoate | Varies with substituents | Varies | Synthesis of substituted thieno[3,2-b]pyridines | researchgate.net |

| Tert-butyl this compound | C₇H₁₂O₃ | 144.17 | Synthesis of heterocycles, precursor to indolines and diazepinones | nih.gov |

Introducing substituents onto the this compound backbone creates a vast library of building blocks for organic synthesis. worldscientific.comresearchgate.netacs.orgbiosynth.comorganic-chemistry.org

Synthesis of Substituted Derivatives: Substituted 3-oxopropanoates can be synthesized through various methods. For example, ethyl 3-(3-hydroxy-2-thienyl)-3-oxopropanoates are prepared from the reaction of ethyl cyanoacetate, carbon disulfide, and ethyl 4-chloroacetoacetate. researchgate.net Methyl 3-chloro-3-oxopropionate is synthesized by reacting methyl acrylate (B77674) with chlorine followed by oxidation. ontosight.ai

Applications: These substituted derivatives are used to create complex molecules. For instance, methyl 3-chloro-3-oxopropionate is a versatile intermediate for synthesizing pharmaceuticals and agrochemicals due to its high reactivity towards nucleophiles. ontosight.ai Tert-butyl 3-(3-chlorophenyl)-3-oxopropanoate is used in the preparation of heterocyclic systems like pyrazoles and benzodiazepines.

Alkyl 3-Oxopropanoates (e.g., Methyl, Ethyl, Tert-butyl)

Reaction Mechanisms in Synthetic Applications

The synthetic utility of 3-oxopropanoates is rooted in several key reaction mechanisms.

Keto-Enol Tautomerism: The ketone group in this compound can exist in equilibrium with its enol form. This tautomerism is crucial for its reactivity, as the enol or enolate form allows for nucleophilic attack at the α-carbon. This reactivity is exploited in reactions like Michael additions and cyclocondensations.

Nucleophilic Acyl Substitution: The ester group of this compound derivatives can undergo nucleophilic acyl substitution. For example, methyl 3-chloro-3-oxopropionate reacts with nucleophiles, where the chloride ion acts as a good leaving group, to form substituted products.

Cyclocondensation Reactions: 3-Oxopropanoates are excellent substrates for cyclocondensation reactions to form heterocyclic rings. The reaction with hydrazine to form pyrazoles, for instance, involves the initial formation of a hydrazone followed by intramolecular cyclization and dehydration. Similarly, the Dimroth reaction, a base-catalyzed cyclocondensation of organic azides with β-ketoesters, is a key method for synthesizing 1,2,3-triazoles. researchgate.net

Condensation Reactions

Condensation reactions are a class of chemical reactions in which two molecules combine to form a larger molecule, with the simultaneous loss of a small molecule such as water. ebsco.comlibretexts.org For this compound esters, the carbon atom situated between the two carbonyl groups (the α-carbon) is particularly acidic and can be easily deprotonated by a base to form a stabilized enolate. This enolate is a potent nucleophile and is central to the participation of this compound in various condensation reactions, which are fundamental for forming new carbon-carbon bonds. numberanalytics.com

The reactivity of esters like methyl this compound allows them to serve as key intermediates in the synthesis of more complex molecules through condensation pathways. cymitquimica.com These reactions are pivotal in producing a diverse array of chemicals, including pharmaceuticals and agrochemicals. numberanalytics.comcymitquimica.com Common types of condensation reactions applicable to this compound esters include the Claisen condensation and Knoevenagel condensation. numberanalytics.com In these processes, the this compound enolate attacks an electrophilic carbonyl carbon of another molecule, leading to the formation of a new, more complex carbon skeleton. For instance, the reaction of a this compound ester with a ketone or aldehyde under basic conditions can yield β-hydroxy carbonyl compounds, which may subsequently dehydrate. numberanalytics.com

| Condensation Type | Reactants | Key Intermediate | Product Class |

|---|---|---|---|

| Claisen-type Condensation | This compound Ester + Ester | Enolate | β-Keto Ester |

| Knoevenagel Condensation | This compound Ester + Aldehyde/Ketone | Enolate | α,β-Unsaturated Dicarbonyl Compound |

| Aldol-type Addition | This compound Ester + Aldehyde/Ketone | Enolate | β-Hydroxy Dicarbonyl Compound |

Oxidation and Reduction Pathways

The chemical structure of this compound offers distinct sites for both oxidation and reduction reactions, which involve the transfer of electrons between chemical species. khanacademy.org Oxidation corresponds to a loss of electrons or an increase in oxidation state, while reduction involves a gain of electrons or a decrease in oxidation state. byjus.comlibretexts.org

Reduction: The ketone functional group in this compound esters is susceptible to reduction to form a secondary alcohol, yielding a 3-hydroxypropanoate derivative. This transformation can be achieved using various reducing agents. A significant research finding in this area is the highly selective hydrogenation of a this compound derivative. Specifically, the almost perfect enantio-differentiating hydrogenation of methyl 3-cyclopropyl-3-oxopropanoate has been successfully carried out using a tartaric acid-modified Raney Nickel catalyst. u-hyogo.ac.jp This method is crucial for producing specific stereoisomers, which is often a requirement in pharmaceutical synthesis.

Oxidation: Conversely, the this compound structure can undergo oxidation. While the ester group is relatively resistant to oxidation, the rest of the molecule can be targeted. Strong oxidizing agents can lead to the cleavage of carbon-carbon bonds. For some derivatives, the ketone can be converted into an ester through a Baeyer-Villiger oxidation, where a peroxyacid inserts an oxygen atom adjacent to the carbonyl carbon. ucr.edu This reaction transforms the β-keto ester into an ester of a malonic acid half-ester.

| Reaction Type | Functional Group Targeted | Reagent/Catalyst Example | Product Type |

|---|---|---|---|

| Reduction | Ketone (C=O) | Raney Nickel/H₂ u-hyogo.ac.jp | Secondary Alcohol (-CH(OH)-) |

| Oxidation (Baeyer-Villiger) | Ketone (C=O) | Peroxyacid (e.g., m-CPBA) ucr.edu | Ester |

Nucleophilic Substitution and Esterification

Nucleophilic Substitution: The ester functionality of this compound derivatives is a site for nucleophilic acyl substitution. In this reaction, a nucleophile attacks the electrophilic carbonyl carbon of the ester, leading to the replacement of the alkoxy group (-OR). smolecule.com This pathway is commonly used for the interconversion of esters (transesterification) or for the synthesis of amides. For example, reacting a methyl or ethyl this compound with an amine in the presence of a base can replace the methoxy (B1213986) or ethoxy group to form the corresponding 3-oxo-propanamide. Similarly, using a different alcohol can result in a different this compound ester via transesterification. The presence of electron-withdrawing groups, such as a chlorine atom on the main chain, can enhance the electrophilicity of adjacent carbons and facilitate these substitution reactions. cymitquimica.comvulcanchem.com

Esterification: Esterification is the primary method for synthesizing this compound esters. This reaction is a type of condensation reaction where a carboxylic acid (3-oxopropanoic acid) reacts with an alcohol in the presence of an acid catalyst, typically sulfuric acid, to form the corresponding ester and water. libretexts.org The reaction is reversible, and to drive it towards the product, conditions such as removing water or using an excess of the alcohol are often employed. libretexts.org For instance, the synthesis of tert-butyl 3-(3-chlorophenyl)-3-oxopropanoate is achieved through the acid-catalyzed esterification of 3-(3-chlorophenyl)-3-oxopropanoic acid with tert-butyl alcohol.

| Reaction | Reactants | Catalyst/Conditions | Product |

|---|---|---|---|

| Esterification | 3-Oxopropanoic acid + Alcohol | Acid catalyst (e.g., H₂SO₄) libretexts.org | This compound Ester |

| Transesterification | This compound Ester + Alcohol' | Acid or Base | New this compound Ester' |

| Amidation | This compound Ester + Amine | Base | 3-Oxo-propanamide |

Advanced Analytical Methodologies for Research

Spectroscopic Characterization (e.g., NMR, MS, IR)

Spectroscopic methods are indispensable for the structural identification and characterization of 3-oxopropanoate and its related compounds. ontosight.ai Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide unique and complementary information. ontosight.ai

Nuclear Magnetic Resonance (NMR) Spectroscopy Both ¹H and ¹³C NMR spectroscopy are fundamental for confirming the structural features of this compound derivatives. ¹H NMR spectra provide information about the chemical environment of protons, while ¹³C NMR reveals the carbon framework of the molecule. rsc.org For instance, in the ¹H NMR spectrum of an alkyl 3-(quinolinyl)-3-oxopropanoate, specific signals can be attributed to the protons of the different functional groups within the molecule. jmcs.org.mx Two-dimensional NMR techniques, such as COSY and HSQC, can be employed to resolve complex structures and confirm connectivity between atoms, which is particularly useful when spectral data is ambiguous.

Mass Spectrometry (MS) MS is a powerful tool for determining the molecular weight and elemental composition of this compound compounds. ontosight.ai Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are used to separate and identify volatile derivatives. nih.gov The mass spectrum of a compound provides a molecular ion peak, which corresponds to the molecular weight, and a characteristic fragmentation pattern that aids in structural elucidation. jmcs.org.mx High-resolution mass spectrometry (HRMS) offers highly accurate mass measurements, further confirming the elemental formula of a compound. rsc.org

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule. ontosight.ai For this compound derivatives, characteristic absorption bands for carbonyl (C=O) groups of the ketone and ester, as well as other functional groups like N-H in amides, can be observed. jmcs.org.mx For example, the IR spectrum of a 3-(quinolin-3-yl)-3-oxopropanoic acid derivative showed distinct stretching bands for the carboxylic acid and quinolinone carbonyl groups. jmcs.org.mx

Table 1: Spectroscopic Data for Selected this compound Derivatives

| Compound | Spectroscopic Technique | Key Findings | Reference |

|---|---|---|---|

| Ethyl 3-(4-chlorophenyl)-3-oxopropanoate | GC-MS | Top m/z peak at 139 | nih.gov |

| Alkyl 3-(quinolinyl)-3-oxopropanoates | ¹H NMR | Showed signals corresponding to NCH₃, α-CH₂CO₂Me, and CO₂CH₃ groups | jmcs.org.mx |

| Ethyl 3-(methylamino)-3-oxopropanoate | IR Spectroscopy | Identifies carbonyl (C=O) and amine (N-H) stretches | |

| Methyl 3-cyclopropyl-3-oxopropionate | ¹H NMR | Provides a characteristic spectrum for structural confirmation | chemicalbook.com |

| Ethyl 3-cyclohexyl-3-oxopropanoate | ¹³C NMR | Data available in spectral databases for comparison | nih.gov |

Chromatographic Separation and Detection in Biological Samples

Chromatography is a fundamental technique for separating complex mixtures, making it essential for the analysis of this compound in biological matrices such as blood, urine, and tissue extracts. organomation.comnih.gov The choice of chromatographic method and sample preparation is critical for achieving accurate and reliable results. organomation.com

Sample Preparation Before chromatographic analysis, biological samples often require extensive preparation to remove interfering substances. organomation.com This can involve techniques such as centrifugation, protein precipitation, liquid-liquid extraction, solid-phase extraction (SPE), and derivatization. organomation.comacs.orgnih.gov Derivatization can be used to improve the stability and detection properties of the target analytes. biorxiv.org

Chromatographic Techniques High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly used techniques for separating this compound and its metabolites.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in its reverse-phase mode, is well-suited for separating polar compounds from complex biological samples. nih.gov The separation is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. nih.gov HPLC is often coupled with mass spectrometry (LC-MS) for highly sensitive and selective detection and quantification. niperahm.ac.in An LC-MS/MS method was developed for the determination of azoxystrobin, where the main product of oxidation was identified as a this compound derivative. researchgate.net

Gas Chromatography (GC): GC is suitable for the analysis of volatile or semi-volatile compounds. organomation.com For non-volatile compounds like this compound, derivatization is often necessary to increase their volatility. acs.org Comprehensive two-dimensional gas chromatography (GC×GC) provides enhanced separation power for extremely complex samples. acs.org

The choice between HPLC and GC depends on the specific properties of the this compound derivative being analyzed and the nature of the biological matrix. organomation.com

Quantitative Analysis in Metabolic Studies

Quantitative analysis of this compound is crucial for understanding its role in metabolic pathways and its potential as a biomarker. plos.org Mass spectrometry-based methods are the cornerstone of quantitative metabolomics. princeton.edu

Liquid Chromatography-Mass Spectrometry (LC-MS) LC-MS/MS is a powerful technique for the quantitative analysis of metabolites in biological samples due to its high sensitivity, selectivity, and wide dynamic range. niperahm.ac.inresearchgate.net For example, a rapid and selective RP-HPLC bioanalytical method was developed and validated for the quantitative measurement of an ethyl this compound derivative with acetylcholinesterase inhibition properties. nih.gov The method was linear over a specific concentration range and demonstrated good accuracy and precision. nih.gov

Isotope Dilution Mass Spectrometry Isotope dilution mass spectrometry is a gold-standard method for accurate quantification. It involves spiking a sample with a known amount of a stable isotope-labeled internal standard of the analyte. The ratio of the unlabeled (endogenous) to labeled analyte is then measured by MS, allowing for precise quantification that corrects for matrix effects and variations in sample preparation and instrument response.

Metabolic Flux Analysis Isotope tracers, such as ¹³C-labeled glucose or fatty acids, can be used to track the flow of atoms through metabolic pathways. nih.gov By measuring the incorporation of these isotopes into this compound and other metabolites over time, it is possible to quantify the rates of metabolic reactions (fluxes). princeton.edu This provides a dynamic view of metabolism that is not captured by simple concentration measurements. princeton.edunih.gov For instance, such techniques have been used to study how metabolic networks in microorganisms adjust to different carbon sources. nih.gov

Theoretical and Computational Studies

Quantum Chemical Calculations of Reactivity and Stability

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic electronic properties of molecules like 3-oxopropanoate, which dictate their reactivity and stability. scienceopen.com These calculations can determine various molecular descriptors that provide a detailed picture of the molecule's chemical behavior.

Key parameters derived from quantum chemical calculations include:

E_HOMO (Highest Occupied Molecular Orbital Energy): This orbital is associated with the molecule's ability to donate electrons. A higher E_HOMO value suggests a greater tendency to act as an electron donor in reactions.

E_LUMO (Lowest Unoccupied Molecular Orbital Energy): This orbital relates to the molecule's ability to accept electrons. A lower E_LUMO value indicates a greater propensity to act as an electron acceptor.

Energy Gap (ΔE = E_LUMO - E_HOMO): The energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netchimicatechnoacta.ru A smaller energy gap implies that the molecule can be more easily excited, leading to higher reactivity. researchgate.netchimicatechnoacta.ru

Global Hardness (η) and Softness (σ): These properties are related to the energy gap and describe the molecule's resistance to changes in its electron distribution. Hard molecules have a large energy gap and are less reactive, while soft molecules have a small energy gap and are more reactive. chimicatechnoacta.ru

The reactivity of this compound, also known as malonate semialdehyde, is influenced by its functional groups: a carboxylic acid, an aldehyde, and the alpha-carbon separating them. Quantum chemical calculations can precisely map the electron density and electrostatic potential across the molecule, identifying the most likely sites for nucleophilic or electrophilic attack. For instance, the carbonyl carbon of the aldehyde is an electrophilic site, susceptible to attack by nucleophiles, while the enolizable alpha-carbon can act as a nucleophile.

Table 1: Calculated Quantum Chemical Parameters for Hypothetical Organic Molecules This table presents illustrative data to demonstrate the types of parameters obtained from quantum chemical calculations and their implications for reactivity. Actual values for this compound would require specific DFT calculations.

| Parameter | Molecule A | Molecule B | Interpretation |

| E_HOMO (eV) | -6.5 | -7.2 | Molecule A is a better electron donor. |

| E_LUMO (eV) | -1.2 | -0.8 | Molecule B is a better electron acceptor. |

| Energy Gap (ΔE) (eV) | 5.3 | 6.4 | Molecule A is more reactive than Molecule B. chimicatechnoacta.ru |

| Hardness (η) | 2.65 | 3.2 | Molecule B is harder and less reactive than Molecule A. chimicatechnoacta.ru |

| Dipole Moment (μ) (Debye) | 2.1 | 3.5 | Molecule B is more polar than Molecule A. |

Data is hypothetical and for illustrative purposes.

These theoretical calculations are foundational for predicting reaction mechanisms, understanding enzymatic transformations involving this compound, and designing experiments to probe its chemical behavior. nrel.gov

Molecular Modeling and Docking Studies of Enzyme-Substrate Interactions

Molecular modeling and docking are computational techniques used to predict and analyze the interaction between a ligand, such as this compound, and a protein, typically an enzyme. openaccessjournals.com These methods are crucial for elucidating the structural basis of enzyme specificity and catalytic mechanisms. openaccessjournals.commdpi.com

The process generally involves:

Homology Modeling: If the three-dimensional structure of an enzyme that metabolizes this compound is not experimentally available, a model can be constructed based on the known structure of a homologous (structurally similar) protein. lupinepublishers.commdpi.com

Molecular Docking: A computational algorithm then "docks" the 3D structure of this compound into the active site of the enzyme model. lupinepublishers.commdpi.com This simulation explores various possible binding orientations and conformations of the substrate within the enzyme's binding pocket.

Scoring Functions: The different binding poses are evaluated using a scoring function that estimates the binding affinity, often expressed as binding energy (e.g., in kcal/mol). lupinepublishers.com Lower binding energy values typically indicate a more stable and favorable interaction. lupinepublishers.com

Docking studies can reveal key details about the enzyme-substrate complex:

Binding Mode: The precise orientation of this compound within the active site.

Key Amino Acid Residues: Identification of the specific amino acids that form hydrogen bonds, electrostatic interactions, or van der Waals contacts with the substrate. mdpi.com

Conformational Changes: How the enzyme or substrate might change shape to accommodate binding.

For example, docking this compound into the active site of an enzyme like malonate-semialdehyde dehydrogenase would help to visualize how the substrate is positioned relative to the catalytic residues and the NAD(P)+ cofactor required for its oxidation. This provides a structural hypothesis for the enzyme's mechanism that can be tested experimentally through site-directed mutagenesis. Molecular modeling can be a powerful tool in understanding how enzymes interact with their substrates. researchgate.net

Table 2: Illustrative Molecular Docking Results for Substrate Binding to an Enzyme This table provides a hypothetical example of docking results to illustrate the data generated.

| Ligand | Binding Energy (kcal/mol) | Key Interacting Residues |

| This compound | -6.8 | Arg120, Ser95, Asn150 |

| Substrate Analog A | -7.5 | Arg120, Ser95, Tyr200 |

| Substrate Analog B | -5.2 | Ser95, Gly96 |

Data is hypothetical and for illustrative purposes.

Flux Balance Analysis and Metabolic Network Reconstruction

Metabolic network reconstruction is the process of assembling all known metabolic reactions of an organism into a comprehensive, genome-scale model. nih.govembopress.org These reconstructions are powerful tools for systems biology, allowing for the analysis of metabolic capabilities and the prediction of systemic responses to genetic or environmental changes. nih.gov this compound is a metabolite in various pathways, including propanoate metabolism and carbon fixation, and would be included as a node in such networks. genome.jp

Flux Balance Analysis (FBA) is a mathematical method used to simulate and analyze metabolism using these reconstructed networks. nih.govwikipedia.org FBA calculates the flow of metabolites (fluxes) through all the reactions in the network at a steady state. nih.gov The core of FBA is a linear programming problem that optimizes a specific objective function, such as the production of biomass, subject to a set of constraints. wikipedia.orgaps.org

Key aspects of FBA include:

Stoichiometric Matrix (S): A matrix that represents the stoichiometry of every metabolic reaction in the network. aps.org

Objective Function (Z): A metabolic objective that the cell is assumed to be optimizing. A common objective is maximizing the rate of biomass production, which is represented as a special "biomass reaction" that consumes precursors in the proportions required to build a new cell. wikipedia.org

Constraints: The system is constrained by factors such as nutrient uptake rates, reaction thermodynamics, and the principle of mass balance (i.e., for each metabolite, the rate of production must equal the rate of consumption at steady state). wikipedia.org

In the context of this compound, FBA can be used to:

Predict the maximum theoretical yield of a product that is synthesized via a pathway involving this compound.

Analyze the impact of gene knockouts on the flux through pathways connected to this compound metabolism. wikipedia.org

Identify alternative metabolic routes that could compensate for disruptions in the primary pathways involving this compound.

For instance, in a model of a microorganism capable of utilizing propanoate, FBA could predict how the flux through the this compound-producing and consuming reactions changes under different growth conditions (e.g., aerobic vs. anaerobic) or in response to the deletion of a key enzyme. scholaris.cachalmers.se This provides a systems-level understanding of the role and importance of this compound within the broader metabolic landscape of the organism. Robust Flux Balance Analysis (RFBA) is a related technique that can account for uncertainty in experimental measurements. rpi.edu

Future Directions in 3 Oxopropanoate Research

Elucidation of Novel Metabolic Pathways and Enzymes

The metabolic roles of 3-oxopropanoate are still being uncovered, with ongoing research focused on identifying and characterizing new biochemical pathways and the enzymes that catalyze them. While it is a known intermediate in the metabolism of β-alanine and propanoate, its connections to other metabolic networks are an active area of investigation. researchgate.netwikipedia.orgmdpi.com

Computational tools are proving instrumental in this discovery process. The Biochemical Network Integrated Computational Explorer (BNICE) framework, for example, has been used to design and evaluate novel biosynthetic routes from pyruvate (B1213749) to the valuable platform chemical 3-hydroxypropanoate (3-HP), with some of these pathways proceeding via this compound. nih.gov This in silico approach has identified numerous potential pathways, including several novel ones, which can then be targeted for experimental validation. nih.gov One such predicted parallel pathway involves the conversion of pyruvate to acetate, then to malonate, and finally to this compound. researchgate.net

Central to these pathways are the enzymes that catalyze the transformations of this compound. Research continues to characterize known enzymes with greater precision and to discover new ones. Key enzymes in this compound metabolism include:

3-hydroxypropionate (B73278) dehydrogenase (EC 1.1.1.59) : This oxidoreductase catalyzes the reversible conversion of 3-hydroxypropanoate to this compound. wikipedia.org

Malonate-semialdehyde dehydrogenase (acetylating) (EC 1.2.1.18) : This enzyme facilitates the oxidation of this compound to acetyl-CoA, linking it to central carbon metabolism. mdpi.com

β-alanine-pyruvate aminotransferase : This enzyme is involved in the transamination reaction between β-alanine and pyruvate, which produces this compound and alanine (B10760859). osti.gov

Malonate-semialdehyde dehydratase (EC 4.2.1.27) : Also known as acetylenecarboxylate hydratase, this enzyme catalyzes the dehydration of this compound to form propynoate (B1239298). ebi.ac.uk

The discovery of "orphan enzymes"—enzymes for which a reaction is known but the corresponding gene sequence is not—for reactions like the conversion of this compound to 3-hydroxypropanoate highlights the gaps in our current knowledge that future research aims to fill. researchgate.net The elucidation of these novel pathways and enzymes is critical for understanding cellular metabolism and for providing new tools for bio-based chemical production.

Table 1: Key Enzymes in this compound Metabolism

| Enzyme Name | EC Number | Reaction Catalyzed | Metabolic Pathway |

| 3-hydroxypropionate dehydrogenase | 1.1.1.59 | 3-hydroxypropanoate + NAD⁺ ⇌ this compound + NADH + H⁺ | β-Alanine Metabolism, Propanoate Metabolism |

| Malonate-semialdehyde dehydrogenase (acetylating) | 1.2.1.18 | This compound + CoA + NAD(P)⁺ ⇌ acetyl-CoA + CO₂ + NAD(P)H | β-Alanine Metabolism, Propanoate Metabolism |

| β-alanine-pyruvate aminotransferase | 2.6.1.18 | β-alanine + pyruvate ⇌ this compound + L-alanine | β-Alanine Metabolism |

| Malonate-semialdehyde dehydratase | 4.2.1.27 | This compound ⇌ propynoate + H₂O | β-Alanine Metabolism |

Applications in Systems Biology and Metabolic Engineering Research

Systems biology and metabolic engineering are powerful disciplines that leverage an integrated understanding of biological systems to design and optimize microbial "cell factories" for the production of valuable chemicals. frontiersin.org this compound is a key intermediate in engineered metabolic pathways designed to produce platform chemicals like 3-hydroxypropionic acid (3-HP) from renewable feedstocks. nih.govfrontiersin.org

Systems biology approaches use computational models to simulate and predict the behavior of metabolic networks. biorxiv.org By integrating genomic and metabolomic data, researchers can identify metabolic bottlenecks and promising targets for genetic modification. For instance, computational frameworks like BNICE rank potential biosynthetic pathways involving this compound based on criteria such as thermodynamic feasibility, pathway length, and maximum theoretical yield from a given substrate like glucose. nih.gov This allows researchers to prioritize the most promising pathways for experimental implementation in host organisms like Escherichia coli or Aspergillus niger. nih.govosti.gov

Metabolic engineering applies these insights to rationally design and modify microorganisms. nih.gov The goal is to enhance the metabolic flux towards a desired product by overexpressing key enzymes, deleting competing pathways, and optimizing culture conditions. osti.gov In the context of 3-HP production via pathways involving this compound, engineering efforts have focused on:

Improving Precursor Supply : Enhancing the production of precursors like pyruvate and malonyl-CoA to drive the pathway forward. frontiersin.org

Targeted Gene Manipulation : Overexpressing crucial enzymes such as pyruvate carboxylase or deleting enzymes like malonate semialdehyde dehydrogenase that divert intermediates away from the target product. osti.gov

Pathway Optimization : Introducing and optimizing heterologous genes, such as those in the β-alanine pathway, to establish an efficient production route in a selected industrial host. osti.gov

The ultimate aim of this research is to create robust and efficient microbial strains capable of producing chemicals like 3-HP at an industrial scale, providing a sustainable alternative to petrochemical-based manufacturing. nih.govfrontiersin.org

Development of Advanced Synthetic Strategies for Complex Molecule Libraries

The reactive β-ketoester moiety of this compound and its derivatives makes it an exceptionally versatile building block in organic synthesis. mdpi.com Future research is focused on leveraging this reactivity through advanced synthetic methods to rapidly construct libraries of complex molecules for applications in drug discovery and materials science. mdpi.comopenaccessjournals.com

Modern synthetic strategies are moving beyond traditional batch methods to improve efficiency, yield, and purity. For derivatives of this compound, these advanced techniques include:

Flow Chemistry : Continuous-flow systems allow for precise control over reaction conditions, leading to higher efficiency and safety, for example, in hydrogenation reactions. northwestern.edu

Microwave-Assisted Synthesis : This technique can dramatically reduce reaction times from hours to minutes, particularly in cyclocondensation reactions used to form heterocyclic scaffolds. researchgate.net

Novel Catalysis : The use of new catalytic systems, such as N-heterocyclic carbenes (NHCs) or transition metals, enables novel transformations and the asymmetric synthesis of complex, biologically active molecules. mdpi.comnorthwestern.edu

These advanced methods are particularly powerful when combined with combinatorial chemistry strategies to generate large, diverse libraries of compounds from a common this compound-derived scaffold. nih.govgoogle.com.na Combinatorial synthesis involves systematically combining a set of building blocks in multiple ways to produce a large number of different products. openaccessjournals.com This can be done using techniques like solid-phase synthesis, where molecules are built upon a resin support, allowing for easy purification and automation. nih.gov

By using this compound derivatives as the core structure, chemists can introduce diversity at multiple points, leading to the synthesis of libraries of complex molecules such as phenanthridinones, thieno[3,2-b]pyridines, and precursors for important drugs like Pemetrexed. mdpi.commdpi.comresearchgate.net Screening these libraries against biological targets is a cornerstone of modern drug discovery, enabling the identification of new lead compounds for therapeutic development. openaccessjournals.com

Table 2: Advanced Synthetic Methods and Applications

| Synthetic Strategy | Description | Application Example with this compound Derivatives |

| Flow Chemistry | Reactions are performed in a continuously flowing stream rather than a batch, allowing for enhanced control and efficiency. | Used to improve yield and purity in the synthesis of intermediates for kinase inhibitors. |

| Microwave-Assisted Synthesis | Uses microwave radiation to heat reactions, significantly reducing reaction times. | Employed in the rapid synthesis of heterocyclic compounds from this compound precursors. researchgate.net |

| Combinatorial Synthesis | Systematic and repetitive covalent connection of a set of different "building blocks" to each other to generate a large array of final compounds. openaccessjournals.com | Generation of a 2001-compound library using 3-amino-5-hydroxybenzoic acid as a core scaffold attached to a solid support. nih.gov |

| Domino Reactions | A sequence of intramolecular reactions occurring under identical conditions, where the subsequent reaction is triggered by the functionality formed in the previous step. | A regio-selective approach to synthesize novel thieno[3,2-b]pyridines, yielding ethyl 3-(4-cyano-3-hydroxy-5-(alkylthio)thiophen-2-yl)-3-oxopropanoate. researchgate.net |

常见问题

Basic Research Questions

Q. What are the optimal conditions for synthesizing 3-oxopropanoate derivatives via esterification?

- Methodology : The esterification of 3-oxopropanoic acid derivatives with alcohols (e.g., ethanol) typically requires acidic catalysts like sulfuric acid . Reaction parameters such as temperature (60–80°C), solvent choice (e.g., dry dichloromethane), and molar ratios (1:1.2 acid-to-alcohol) are critical for achieving high yields. For halogenated derivatives (e.g., 5-chlorothiophen-2-yl), triethylamine or pyridine may enhance acylation efficiency .